Sodium sulfamate

Overview

Description

Synthesis Analysis

Sodium sulfamate can be synthesized using various methods. The synthesis of sulfur compounds through sodium sulfinates has been explored, with sodium sulfinates acting as stable, low-cost reagents in organic synthesis (Huang et al., 2019). Other methods include the use of sodium sulfonates (Yan, 2002) and electrochemical oxidative amination of sodium sulfinates (Jiang et al., 2016).

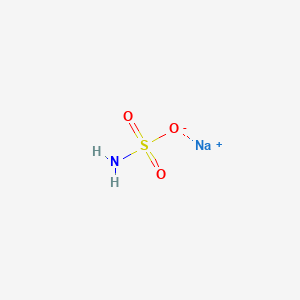

Molecular Structure Analysis

The molecular structure of this compound is characterized by distinct features. For instance, the crystal and molecular structure of 2-sulfamino-2-deoxy-alpha-D-glucopyranose sodium salt provides insights into the sodium ion coordination and the sugar ring conformation (Yates et al., 1995). The anhydrous form of sodium sulphamate shows orthorhombic space group and distinct sodium atom coordination (Manickkavachagam & Rajaram, 1984).

Chemical Reactions and Properties

This compound is involved in a variety of chemical reactions. Copper-catalyzed sulfonamides formation from sodium sulfinates and amines highlights its chemoselectivity and yield efficiency (Tang et al., 2013). Additionally, its role in the synthesis of various organosulfur compounds demonstrates its versatility as a building block (Reddy & Kumari, 2021).

Physical Properties Analysis

The physical properties of this compound, such as its crystal structure and bonding, are crucial for its application. The structure of anhydrous sodium sulphamate, for example, shows three sodium atoms in the asymmetric unit cell forming distorted octahedra, impacting its physical characteristics (Manickkavachagam & Rajaram, 1984).

Chemical Properties Analysis

Chemical properties of this compound are influenced by its molecular structure and reaction pathways. The copper-catalyzed aerobic decarboxylative sulfonylation of cinnamic acids with sodium sulfinates shows its reactivity and potential for synthesizing biologically active compounds (Jiang et al., 2014).

Scientific Research Applications

Energy Storage Applications :

- Sodium batteries, specifically sodium-sulfur batteries, are a prominent area of application. These batteries are considered promising for energy storage due to their high energy density and the abundance of sodium. Research in this area has been ongoing for over 50 years, focusing on improving battery efficiency, energy density, and lifespan (Delmas, 2018). Additionally, sodium sulfamate plays a role in the development of electrode materials for sodium-ion batteries, contributing to advancements in renewable energy storage (Wen et al., 2008).

Medical Applications :

- This compound derivatives, such as sulfamates and sulfonamides, have been studied for their antihyperlipidemic properties. These compounds have shown efficacy in lowering serum cholesterol and triglyceride levels in mice without causing significant toxicity or side effects (Wyrick et al., 1984).

- Sulfamic acid and its derivatives, including this compound, have applications in the pharmaceutical industry. They are used in the production of synthetic sweeteners and various drugs, displaying a range of biological activities (Yoshikubo & Suzuki, 2000).

Material Science and Environmental Applications :

- In the field of material sciences, this compound has been used as a complexing agent in the electrodeposition of thin films, impacting the composition and phase of the deposited materials (Liu et al., 2011).

- It also has applications in environmental sciences, particularly in the treatment of waters and wastewaters containing sulfur dyes. Research in this area focuses on developing methods to efficiently remove harmful sulfur compounds from water sources (Nguyen & Juang, 2013).

Safety and Hazards

Sodium sulfamate may be harmful in contact with skin . It is also known to cause severe skin burns and eye damage . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is advised .

Mechanism of Action

Target of Action

Sodium sulfamate, like other sulfates, primarily targets the extracellular fluid where it plays a significant role in the therapy of fluid and electrolyte disturbances . It’s important to note that this compound may also interact with carbonic anhydrase isoenzymes , which are crucial for pH regulation and fluid balance in the body.

Mode of Action

This compound dissociates in water to provide sodium ions and sulfate ions . The sodium ion is the principal cation of the extracellular fluid and plays a large part in the therapy of fluid and electrolyte disturbances . The sulfate ions, on the other hand, can act as versatile building blocks for preparing many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions .

Biochemical Pathways

This compound may affect several biochemical pathways. For instance, it can play a role in the synthesis of organosulfur compounds through S–S, N–S, and C–S bond-forming reactions . Additionally, it may influence the sodium/bicarbonate transporter activity of SLC4A4 that acts in pH homeostasis .

Result of Action

The primary result of this compound’s action is the regulation of fluid and electrolyte balance in the body . By providing sodium ions, it helps maintain the osmotic balance necessary for normal cell function. The sulfate ions, on the other hand, contribute to the synthesis of various organosulfur compounds .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of water is crucial for the compound to dissociate into its constituent ions . Additionally, the pH of the environment can affect the compound’s stability and efficacy. It’s also worth noting that soil salinity can have negative effects on the action of this compound in plants .

properties

IUPAC Name |

sodium;sulfamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H3NO3S.Na/c1-5(2,3)4;/h(H3,1,2,3,4);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDWYPRSFEZRKDK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

NS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2NNaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8065664 | |

| Record name | Sodium sulfamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8065664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid, Hygroscopic solid; [TCI America MSDS] | |

| Record name | Sulfamic acid, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium sulfamate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17652 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

13845-18-6, 26288-34-6 | |

| Record name | Sulfamic acid, sodium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013845186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulphamic acid, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026288346 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfamic acid, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium sulfamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8065664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium sulphamidate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.143 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sulphamic acid, sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.243 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

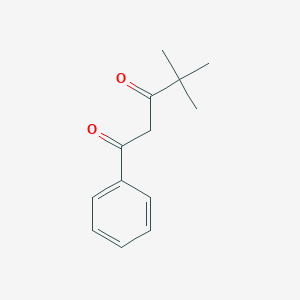

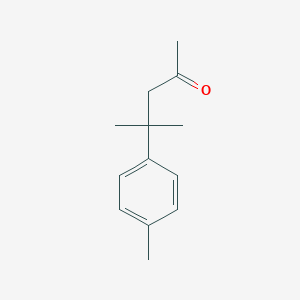

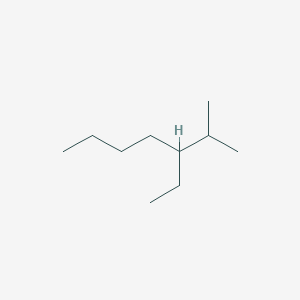

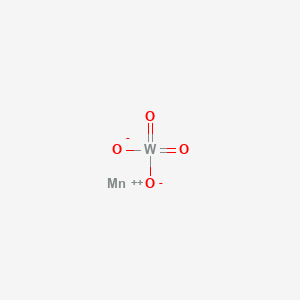

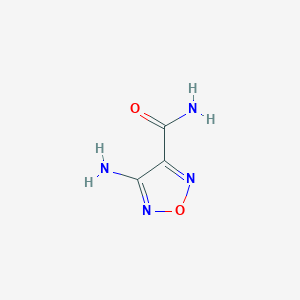

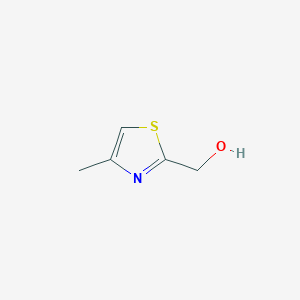

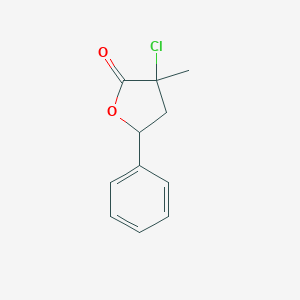

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 8-hydroxy-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate](/img/structure/B88429.png)